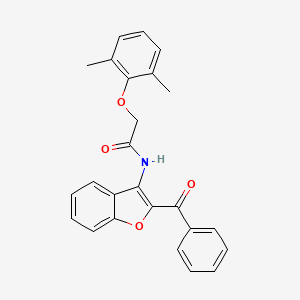![molecular formula C25H29BrN2O3 B15024830 ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B15024830.png)
ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid (MsOH) in methanol (MeOH) under reflux is a common choice .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale production. This could include the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-brominated indole derivative.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate involves its interaction with various molecular targets. The indole ring system is known to bind with high affinity to multiple receptors, influencing various biological pathways . The specific pathways and targets can vary depending on the biological activity being studied, but common targets include enzymes and receptors involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Indole derivatives with antiviral properties.
Uniqueness
Ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate is unique due to its specific substitutions on the indole ring, which confer distinct chemical and biological properties. The presence of the bromine atom, hydroxyl group, and piperidine moiety make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C25H29BrN2O3 |
|---|---|
Peso molecular |
485.4 g/mol |
Nombre IUPAC |
ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate |
InChI |
InChI=1S/C25H29BrN2O3/c1-3-31-25(30)24-19-13-23(29)20(26)14-21(19)28(15-18-7-5-4-6-8-18)22(24)16-27-11-9-17(2)10-12-27/h4-8,13-14,17,29H,3,9-12,15-16H2,1-2H3 |
Clave InChI |
GAXBUCDRNXECAF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)CC3=CC=CC=C3)CN4CCC(CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B15024782.png)
![N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B15024786.png)
![6-Bromo-4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline](/img/structure/B15024792.png)
![(4Z)-2-methyl-4-[2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B15024797.png)
![(2E)-2-cyano-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B15024817.png)
![N-(1,3-benzodioxol-5-yl)-3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B15024821.png)
![3-acetyl-5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B15024828.png)
![methyl 2-[1-(4-butoxy-3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15024829.png)
![(2Z)-6-(4-chlorobenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15024831.png)
![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15024833.png)
![6-bromo-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one](/img/structure/B15024834.png)
![1-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15024847.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024854.png)
